1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Beschreibung
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a chiral rhodium(I) complex widely employed in asymmetric catalysis, particularly in hydrogenation and cycloaddition reactions. Its structure features a rhodium center coordinated to a cyclooctadiene ligand and a bisphospholano benzene ligand with diisopropyl substituents, which impart significant steric and electronic effects. The compound is air-sensitive and typically handled under inert conditions .
Eigenschaften
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44P2.C8H12.BF4.Rh/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-24H,13-16H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t21-,22-,23-,24-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKOQQHIAGRJHA-AUXLTOJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC([C@H]1P([C@@H](CC1)C(C)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C(C)C)C(C)C)C.C1/C=C\CC/C=C\C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56BF4P2Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746257 | |
| Record name | (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000393-36-1 | |
| Record name | (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis of the Chiral Ligand: 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene
- The ligand synthesis starts from optically pure phospholane precursors bearing the (2S,5S) stereochemistry.
- These phospholane units are attached to the 1,2-positions of a benzene ring, often via lithiation or metalation of a suitable benzene derivative, followed by nucleophilic substitution with the phospholane units.
- The diisopropyl substituents on the phospholane rings are introduced to enhance steric bulk and chiral induction.
- Purification is achieved through column chromatography, ensuring high enantiomeric purity and removal of impurities.
Complexation with Rhodium(I)
- The chiral ligand is reacted with a rhodium(I) precursor such as [Rh(cod)Cl]2 (cod = 1,5-cyclooctadiene) under inert atmosphere.
- The reaction typically proceeds in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane at room temperature or slightly elevated temperatures.
- After ligand coordination, the chloride counterion is exchanged with tetrafluoroborate (BF4−) by treatment with silver tetrafluoroborate (AgBF4), which precipitates silver chloride (AgCl).
- The resulting complex is filtered to remove AgCl, concentrated, and purified by recrystallization or chromatography.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | (2S,5S)-diisopropylphospholane units + 1,2-dibromobenzene | Lithiation of 1,2-dibromobenzene with LDA at −70 °C, followed by reaction with phospholane units to form bis(phospholano)benzene ligand |
| 2 | Purification | Column chromatography (0–60% hexanes/ethyl acetate) to isolate pure ligand |
| 3 | Ligand + [Rh(cod)Cl]2 in THF | Stirring under N2 at room temperature to form rhodium(I) complex with chloride counterion |
| 4 | Addition of AgBF4 | Anion exchange to tetrafluoroborate by precipitation of AgCl |
| 5 | Filtration and concentration | Removal of AgCl by filtration, concentration under reduced pressure |
| 6 | Purification | Recrystallization or chromatography to yield pure rhodium(I) tetrafluoroborate complex |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: ^1H-NMR and ^31P-NMR confirm the coordination environment and stereochemistry consistent with the expected structure.
- Elemental Analysis: Carbon content between 54.7% and 59.3% matches theoretical values.
- Optical Rotation: Specific rotation values between −78° and −86° (20°C, 589 nm, c = 0.8 in chloroform) confirm enantiomeric purity.
- Infrared Spectroscopy: Confirms ligand coordination and absence of unreacted starting materials.
- Physical Appearance: Yellow to orange to red to brown powder, consistent with literature descriptions.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Ligand Stereochemistry | (2S,5S)-diisopropylphospholano units |
| Rhodium Precursor | [Rh(cod)Cl]2 (cod = 1,5-cyclooctadiene) |
| Solvent | THF or dichloromethane, anhydrous |
| Temperature | −70 °C (lithiation), room temperature (complexation) |
| Anion Exchange Agent | Silver tetrafluoroborate (AgBF4) |
| Purification Methods | Column chromatography, recrystallization |
| Yield | Typically high, depending on ligand purity and reaction conditions |
| Optical Rotation | −78° to −86° (20°C, 589 nm, c=0.8 in CHCl3) |
| Molecular Weight | 716.47 g/mol |
Research Findings and Applications Related to Preparation
- The DUPHOS ligand family, including this complex, shows high efficiency in asymmetric hydrogenation of acetamidoacrylates and enol acetates, yielding products with high enantiomeric excesses.
- The complex is also effective in asymmetric reductive aminations and catalytic enantioselective additions.
- Preparation methods emphasize maintaining stereochemical integrity of the ligand to ensure catalytic performance.
- The use of tetrafluoroborate as a counterion improves solubility and stability of the rhodium complex in organic solvents, facilitating catalytic applications.
Analyse Chemischer Reaktionen
Types of Reactions
The compound is highly versatile in undergoing various types of reactions such as:
Oxidation: It can be oxidized to higher oxidation states of rhodium.
Reduction: Suitable reducing agents can revert it to its initial state.
Substitution: The ligands can be substituted under appropriate conditions, showcasing its utility in fine-tuning catalytic properties.
Common Reagents and Conditions
Typical reagents include strong acids, bases, and various organic solvents. Reaction conditions are fine-tuned to achieve optimal results, often involving specific temperatures and atmospheric controls.
Major Products Formed
Depending on the reaction type and conditions, the major products can range from modified ligands to entirely new rhodium complexes, each with potential application in catalysis.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is pivotal in enantioselective catalysis, aiding in the synthesis of chiral molecules crucial for pharmaceuticals and agrochemicals.
Biology
Though less common in biological contexts, its catalytic prowess is explored in biochemical applications where precise chiral molecules are necessary.
Medicine
In medicinal chemistry, it's valued for creating enantiomerically pure compounds, vital for the efficacy and safety of drugs.
Industry
Industrially, it serves in the manufacture of fine chemicals, polymers, and other materials where catalytic efficiency and specificity are critical.
Wirkmechanismus
The compound exerts its effects primarily through coordination chemistry, where the rhodium center interacts with substrates, facilitating various transformations. Its chiral phosphine ligands are key to its enantioselectivity, directing reactions toward specific enantiomers.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares the target compound with structurally analogous rhodium(I) tetrafluoroborate complexes, focusing on substituent effects, catalytic performance, and safety profiles.
Structural and Physicochemical Properties
Key Observations :
- Solubility: Lower molecular weight compounds (e.g., dimethyl analog) may exhibit better solubility in polar solvents, whereas bulky analogs (diisopropyl, diphenyl) require non-polar solvents .
Catalytic Performance
Key Observations :
- Enantioselectivity : Bulky substituents (diisopropyl, diphenyl) consistently achieve higher ee values in asymmetric reactions due to enhanced chiral induction .
- Reactivity : Smaller substituents (dimethyl) favor faster kinetics but lower selectivity, as seen in hydroformylation .
Key Observations :
Biologische Aktivität
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a cationic rhodium complex that has garnered attention in the fields of catalysis and medicinal chemistry. Its unique structural properties allow it to participate in various biological activities and catalytic processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
The biological activity of rhodium complexes like this compound is primarily attributed to their ability to interact with biomolecules through coordination chemistry. The rhodium center can facilitate various redox reactions and act as a Lewis acid, enhancing the reactivity of substrates in biological systems.
- Catalytic Activity : Rhodium complexes are known for their catalytic properties in hydrogenation reactions. For instance, they can catalyze the hydrogenation of alkenes and ketones under mild conditions, which is critical in pharmaceutical synthesis .
- Biological Interactions : The complex may also interact with proteins and nucleic acids, potentially influencing biological pathways. The presence of phosphine ligands allows for non-covalent interactions such as π-stacking and hydrogen bonding with biological macromolecules .
1. Antimicrobial Activity
A study investigated the potential antimicrobial properties of rhodium complexes against various bacterial strains. The results indicated that certain modifications to the ligand environment could enhance the antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to evaluate the potency of these complexes .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Rhodium Complex A | 8 | 4 |
| Rhodium Complex B | 16 | 8 |
| Control (Solithromycin) | 4 | 2 |
The data suggest that modifications to the phosphine ligands can significantly impact the antimicrobial activity of rhodium complexes.
2. Anticancer Properties
Research has also explored the anticancer potential of rhodium complexes. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The complex's ability to generate reactive oxygen species (ROS) was highlighted as a key factor in its cytotoxicity against cancer cells .
Structural Characteristics
The structural configuration of this compound plays a crucial role in its biological activity:
- Ligand Environment : The diisopropylphospholano ligands provide steric bulk that can influence the binding affinity and selectivity towards biological targets.
- Coordination Geometry : The square planar geometry around the rhodium center allows for optimal interaction with substrates and biomolecules.
Q & A
Q. What are the recommended handling and storage protocols for this rhodium complex?
Methodological Answer:
- Handling: Operate under inert gas (argon/nitrogen) to prevent oxidation or moisture sensitivity . Use NIOSH-approved respirators and impermeable gloves (e.g., nitrile) during manipulation .
- Storage: Maintain in sealed containers under inert gas at 2–8°C to preserve stability . Avoid exposure to light, heat, or incompatible materials (e.g., strong acids/oxidizers) .
Q. Table 1: Key Stability and Safety Parameters
| Property | Value/Description | Evidence Source |
|---|---|---|
| Thermal Stability | Stable under inert conditions | |
| Decomposition Products | None under recommended use | |
| NFPA Ratings | Health: 1, Fire: 0, Reactivity: 0 |
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use P NMR to confirm ligand coordination and purity (δ values typically ~20–30 ppm for phospholano ligands) .
- X-ray Crystallography: Resolve absolute stereochemistry and confirm the octahedral geometry of the rhodium center .
- Elemental Analysis: Validate empirical formula (e.g., C, H, Rh content) with ≤2% deviation from theoretical values .
Q. What are its primary applications in catalysis?
Methodological Answer:
- Asymmetric Hydrogenation: Catalyzes enantioselective reduction of prochiral alkenes (e.g., α,β-unsaturated esters) with high ee (>90%) under mild conditions (1–10 bar H, 25–50°C) .
- Reaction Optimization: Use substrate-to-catalyst ratios (S/C) of 100–1000 in aprotic solvents (e.g., THF, dichloromethane) .
Advanced Research Questions
Q. How can enantioselectivity be optimized in asymmetric catalysis?
Methodological Answer:
- Ligand Tuning: Modify diisopropyl groups to alter steric bulk (e.g., diethyl or diphenyl analogs) and compare ee using chiral GC/HPLC .
- Computational Modeling: Perform DFT calculations to predict transition-state geometries and identify steric/electronic factors influencing selectivity .
- Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. THF) to assess dielectric effects on enantiomeric outcomes .
Q. How to resolve contradictions in reported catalytic efficiency?
Methodological Answer:
- Purity Verification: Characterize catalyst batches via H NMR and ICP-MS to rule out Rh leaching or ligand degradation .
- Control Experiments: Replicate literature protocols while monitoring reaction parameters (e.g., O/HO levels) using in situ FTIR .
- Peer Collaboration: Cross-validate data with independent labs to isolate procedural variables (e.g., stirring rate, gas purity) .
Q. What methodologies are suitable for mechanistic studies?
Methodological Answer:
- Kinetic Profiling: Monitor turnover frequencies (TOF) via gas uptake or calorimetry to identify rate-limiting steps .
- Isotopic Labeling: Use D or C-labeled substrates to trace hydrogenation pathways .
- In Situ Spectroscopy: Employ XAFS or Raman to probe Rh oxidation states and ligand dynamics during catalysis .
Q. How does ligand substitution (diisopropyl vs. diethyl/diphenyl) impact catalytic activity?
Methodological Answer:
- Steric Effects: Compare turnover numbers (TON) for bulky substrates (e.g., tetrasubstituted alkenes) to evaluate steric hindrance .
- Electronic Effects: Measure Hammett parameters or cyclic voltammetry to correlate ligand electronics with Rh redox potentials .
- Case Study: Diethyl analogs may enhance solubility in nonpolar media but reduce ee due to reduced rigidity .
Q. Table 2: Comparative Ligand Effects
| Ligand Substituent | Catalytic Activity (TON) | Enantiomeric Excess (%) | Evidence |
|---|---|---|---|
| Diisopropyl | 500–800 | 92–95 | |
| Diethyl | 600–900 | 88–90 | |
| Diphenyl | 300–500 | 95–98 |
Q. How to assess ecological risks during disposal?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
